molecular formula C28H27N3O6 B10951788 2-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

2-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B10951788
M. Wt: 501.5 g/mol
InChI Key: ILKJIAFYGRMLAU-MUFRIFMGSA-N
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Description

2-(3,4-dimethoxyphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide is unique due to its combination of methoxy groups, quinoline core, and carbohydrazide linkage.

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C28H27N3O6/c1-33-23-11-10-18(14-24(23)34-2)22-15-20(19-8-6-7-9-21(19)30-22)28(32)31-29-16-17-12-25(35-3)27(37-5)26(13-17)36-4/h6-16H,1-5H3,(H,31,32)/b29-16+

InChI Key

ILKJIAFYGRMLAU-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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